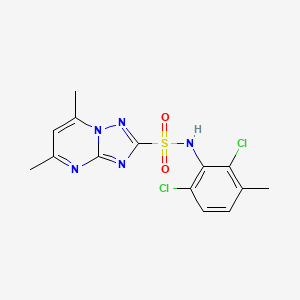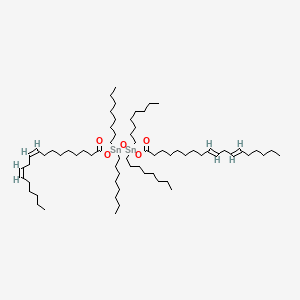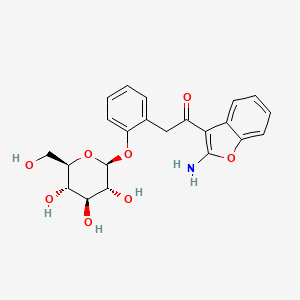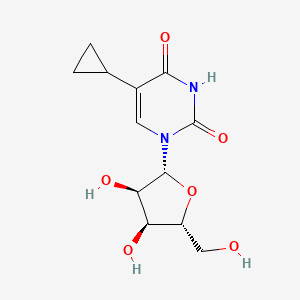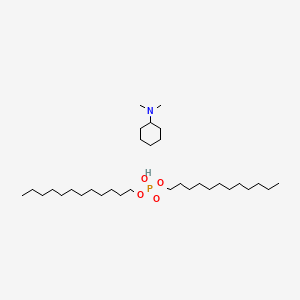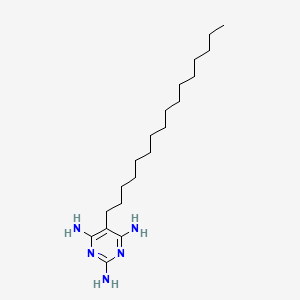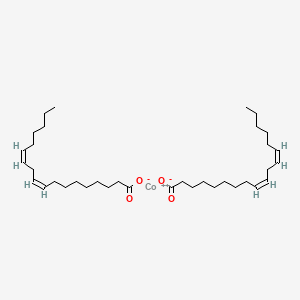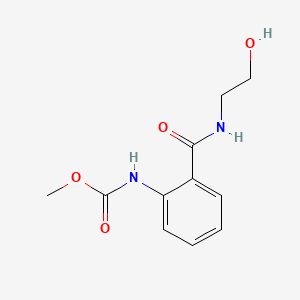
5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil is a synthetic organic compound that belongs to the class of thiouracils. Thiouracils are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil typically involves multi-step organic reactions. One common method includes the alkylation of 6-phenylthio-2-thiouracil with benzyloxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiol group, forming a simpler uracil derivative.
Substitution: The benzyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified uracil derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: May be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets. The thiouracil moiety can interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Phenylthio-2-thiouracil: Lacks the benzyloxy and ethyl groups, making it less complex.
5-Ethyl-2-thiouracil: Lacks the benzyloxy and phenylthio groups, resulting in different chemical properties.
1-((Benzyloxy)methyl)-6-(phenylthio)-2-thiouracil: Similar structure but lacks the ethyl group.
Uniqueness
5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil is unique due to the presence of both the benzyloxy and phenylthio groups, which can enhance its biological activity and chemical reactivity. The combination of these functional groups allows for a broader range of interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
136160-24-2 |
|---|---|
Molecular Formula |
C20H20N2O2S2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-ethyl-1-(phenylmethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C20H20N2O2S2/c1-2-17-18(23)21-20(25)22(14-24-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,23,25) |
InChI Key |
ALOGFDZIJYDRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



